N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a benzodioxole moiety fused to a thiazole ring, which is further connected to a 3-methylpyrazole core. The acetamide side chain incorporates a 2-fluorophenoxy group, introducing both lipophilic and electron-withdrawing characteristics.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4S/c1-13-8-20(25-21(28)10-29-17-5-3-2-4-15(17)23)27(26-13)22-24-16(11-32-22)14-6-7-18-19(9-14)31-12-30-18/h2-9,11H,10,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDJZNITNHESHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzodioxole-Thiazole Hybrids
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : Benzodioxole-thiazolo-triazole hybrid.
- Key Differences :
- The triazole ring replaces the pyrazole in the target compound.
- A 4-methylphenyl group on the thiazolo-triazole introduces steric bulk compared to the target’s unsubstituted thiazole.
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide ()
- Core Structure : Benzodioxole-thiazole-acetamide.
- Key Differences: Lacks the pyrazole ring; instead, a benzoyl group is attached to the thiazole. The 2-fluorophenoxy group in the target is replaced with a benzoyl moiety.
- Implications: The benzoyl group may increase π-π stacking interactions but reduce metabolic stability compared to the fluorophenoxy ether .
Pyrazole-Thiazole Derivatives
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
- Core Structure : Pyrazole-thiazole-acetamide.
- Key Differences: A phenyl group replaces the benzodioxole-thiazole moiety in the target. The acetamide side chain lacks the 2-fluorophenoxy group.
- Implications: The absence of benzodioxole and fluorophenoxy may reduce binding affinity in targets requiring aromatic interactions .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
- Core Structure : Fluorophenyl-thiadiazole-acetamide.
- Key Differences :
- A dihydrothiadiazole replaces the thiazole-pyrazole core.
- The 4-fluorophenyl group is directly attached to the thiadiazole.
- Implications : The thiadiazole’s electron-deficient nature may alter redox properties compared to the target’s thiazole .
Fluorinated Aromatic Ether Analogues
N-[4-(4-Fluorophenyl)-5-phenoxy-thiazol-2-yl]-acetamide ()
- Core Structure: Fluorophenyl-phenoxy-thiazole-acetamide.
- Key Differences: The benzodioxole and pyrazole are absent; instead, a phenoxy group is attached to the thiazole. Fluorine is at the para position of the phenyl ring.
- Implications: The para-fluorine may enhance metabolic stability but reduce steric accessibility compared to the target’s ortho-fluorophenoxy .
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide ()
- Core Structure : Benzodioxole-spiro-diazepine-acetamide.
- Key Differences: A spiro-diazepine replaces the thiazole-pyrazole core. The 2-fluorophenoxy is absent; instead, a methyl group is on the spiro system.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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